7-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-benzofuran-2-carboxamide
Description
7-Methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran core substituted with a methoxy group at the 7-position and an ethyl-linked phenylpyrazole moiety at the 2-carboxamide position. Its IUPAC name reflects the intricate arrangement of substituents, which include a 1-methylpyrazole ring attached to a para-substituted phenyl group.
Properties
IUPAC Name |
7-methoxy-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-25-18(11-13-24-25)16-8-6-15(7-9-16)10-12-23-22(26)20-14-17-4-3-5-19(27-2)21(17)28-20/h3-9,11,13-14H,10,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPPEJDGSIBRHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound’s structural analogs can be categorized based on core heterocycles and substituents:
*Calculated molecular formula based on structural analysis.
Key Research Findings
Core Heterocycle Impact :
- The benzofuran core (as in the target compound and ) offers planar aromaticity for target binding, whereas benzimidazole () provides additional hydrogen-bonding sites via its N–H group .
- Pyrazole vs. Pyrimidine Substituents: The target compound’s 1-methylpyrazole may enhance metabolic stability compared to the pyrimidine in ’s analog, which could be susceptible to enzymatic oxidation .
- In contrast, the morpholine ring in ’s compound introduces polarity, likely improving aqueous solubility . The trifluoromethyl group in ’s benzimidazole derivative increases lipophilicity, which may enhance membrane permeability but reduce solubility .
Hypothesized Pharmacological Profiles
- Compound : The pyrimidine substituent could favor interactions with ATP-binding pockets in kinases due to its resemblance to purine bases .
- Compound : The benzimidazole-morpholine scaffold may target G-protein-coupled receptors (GPCRs) or serotonin receptors, leveraging the morpholine’s solubility for CNS penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
